molecular formula C13H21NO4 B1376994 tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 1251000-29-9

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B1376994
CAS No.: 1251000-29-9
M. Wt: 255.31 g/mol
InChI Key: LOOWZEAFFZQLSW-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is a high-purity spirocyclic chemical building block designed for research and development. This compound features a rigid spiro[4.5]decane scaffold incorporating both ether and carbamate functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. Research Applications Spirocyclic scaffolds like this are of significant interest in pharmaceutical research for constructing complex three-dimensional structures. This compound serves as a key synthetic intermediate, particularly in the exploration of new therapeutic agents. While the specific applications for this isomer are under investigation, closely related 1-oxa-8-azaspiro[4.5]decan-2-one derivatives have been identified in patent literature as potential candidates for the treatment of eating disorders, acting as neuropeptide Y5 receptor antagonists . Researchers utilize this family of compounds to develop novel bioactive molecules targeting various conditions. Handling and Safety This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses. Based on the GHS classifications of similar spirocyclic carboxylates , researchers should handle this material with appropriate precautions, which may include the use of personal protective equipment and ensuring good ventilation. Refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

tert-butyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-8-17-13(9-14)6-4-5-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOWZEAFFZQLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137386
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251000-29-9
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251000-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors in Acidic or Basic Media

According to patent US5118687A and European patent EP0414422A2, the spirocyclic core is formed by cyclization of intermediates such as 4-carbamoyloxy-4-ethynylpiperidine derivatives in the presence of acids or bases:

  • Acidic cyclization: The reaction is carried out in inert organic solvents (e.g., tetrahydrofuran, diethyl ether, dioxane) with a suitable acid, preferably a dry hydrogen halide (e.g., hydrogen chloride or bromide). The acid promotes cyclization to form a 2-imino-1,3-dioxolane intermediate, which upon hydrolysis yields the spirocyclic lactam-lactone structure as an acid addition salt.

  • Basic cyclization: Alternatively, cyclization can be performed in a basic medium using alkali metal acetates, carbonates, or alkoxides. This method is useful for compounds containing an >NR group as X in the spirocyclic system.

These cyclization steps are typically conducted at temperatures ranging from 5 °C to the boiling point of the reaction mixture, with stirring under inert atmosphere to prevent side reactions.

Oxidation and Functional Group Transformations

Oxidation steps are employed to introduce the 1-oxo functionality on the spirocyclic ring. For related compounds, oxidation of hydroxy precursors using reagents such as Dess-Martin periodinane at low temperatures (0 °C) has been reported. This reagent selectively oxidizes secondary alcohols to ketones without affecting other sensitive groups.

Introduction of tert-Butyl Ester Group

The tert-butyl ester moiety is introduced either by:

  • Direct esterification of the corresponding carboxylic acid using tert-butanol under acidic conditions.
  • Protection of the carboxyl group during earlier synthetic steps by tert-butyl ester formation to enhance stability and facilitate purification.

This esterification step is crucial for improving compound stability and solubility, especially for pharmaceutical applications.

Reaction Conditions and Solvents

The choice of solvent and reaction conditions significantly influences the yield and purity of the final compound:

Step Solvent Examples Temperature Range Notes
Cyclization (acidic) Tetrahydrofuran, diethyl ether, dioxane 5 °C to reflux Dry hydrogen halides preferred
Cyclization (basic) Alkali metal acetates/carbonates in ethers Ambient to reflux Inert atmosphere recommended
Oxidation Dichloromethane (for Dess-Martin periodinane) 0 °C Controlled addition to avoid overoxidation
Esterification tert-Butanol or inert solvent with acid Ambient to reflux Acid catalysis improves ester formation

Purification and Isolation

Following synthesis, the compound is typically isolated as an acid addition salt (e.g., hydrochloride salt) which can be converted to the free base by treatment with aqueous ammonium hydroxide. Purification methods include:

  • Extraction with organic solvents such as benzene or ethyl acetate.
  • Recrystallization from suitable solvents.
  • Chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

Summary Table of Preparation Steps

Step Number Process Description Reagents/Conditions Outcome/Intermediate
1 Cyclization of ethynylpiperidine derivative Acidic medium with dry HCl or basic medium with alkali metal acetate Formation of spirocyclic lactam-lactone intermediate
2 Hydrolysis of intermediate Addition of water under controlled conditions Conversion to 1-oxo spirocyclic acid derivative
3 Oxidation of hydroxy precursor Dess-Martin periodinane in dichloromethane at 0 °C Introduction of 1-oxo group
4 Esterification tert-Butanol with acid catalyst Formation of tert-butyl ester
5 Isolation and purification Extraction, recrystallization, chromatography Pure this compound

Research Findings and Industrial Relevance

  • The cyclization steps have been optimized to favor high yields and selectivity by controlling temperature and acidity/basicity of the medium.
  • Use of dry hydrogen halides in inert solvents improves the formation of stable acid addition salts, facilitating purification.
  • Oxidation with Dess-Martin periodinane is preferred for its mildness and high selectivity.
  • Industrial production may employ continuous flow reactors to enhance reproducibility and scalability.
  • The tert-butyl ester protects the carboxyl group during synthetic manipulations and improves compound handling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl ester group undergoes nucleophilic substitution under acidic or basic conditions. Hydrolysis is a key reaction for deprotection:

Reaction TypeConditionsReagentsProductsCitations
Ester hydrolysisAcidic (HCl, H₂SO₄)Concentrated HCl/H₂O1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylic acid
Ester aminolysisBasic (pH 8–10)Primary/secondary aminesCorresponding amide derivatives (e.g., 9-(alkyl/aryl)carbamoyl analogs)

Key Findings :

  • Hydrolysis proceeds via acyl-oxygen cleavage, yielding the carboxylic acid derivative.

  • Aminolysis selectively targets the tert-butyl ester without affecting the spirocyclic core.

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under acidic or reductive conditions:

Reaction TypeConditionsReagentsProductsCitations
Acidic ring-openingH₂SO₄, 60–80°CH₂OLinear lactone or amino alcohol derivatives
Reductive cleavageH₂, Pd/CMethanol/THFBicyclic amine intermediates

Mechanistic Insights :

  • Acidic conditions protonate the oxygen in the oxa-ring, leading to cleavage of the C–O bond.

  • Hydrogenation reduces the carbonyl group, destabilizing the spirocyclic structure .

Reduction of the Carbonyl Group

The 1-oxo group is susceptible to reduction:

Reaction TypeConditionsReagentsProductsCitations
Borohydride reduction0–25°CNaBH₄ or LiAlH₄1-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Catalytic hydrogenationH₂, 50–100 psiRaney NiFully saturated spirocyclic alcohol

Notes :

  • NaBH₄ selectively reduces the ketone without affecting the ester group .

  • Catalytic hydrogenation requires elevated pressures to saturate the spirocyclic framework .

Oxidation Reactions

The spirocyclic alcohol (post-reduction) can be oxidized back to the ketone:

Reaction TypeConditionsReagentsProductsCitations
Jones oxidationH₂SO₄, CrO₃AcetoneRegeneration of 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Swern oxidationOxalyl chloride, DMSOTriethylamineKetone with minimal ester degradation

Esterification and Transesterification

The tert-butyl ester group participates in transesterification:

Reaction TypeConditionsReagentsProductsCitations
TransesterificationAcidic (H⁺)Methanol/EthanolMethyl/ethyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Enzyme-catalyzedLipases (e.g., CAL-B)AlcoholsBiocompatible ester derivatives

Applications :

  • Transesterification enables the synthesis of prodrugs with enhanced solubility.

Interaction with Electrophiles

The nitrogen in the azaspiro ring reacts with electrophiles:

Reaction TypeConditionsReagentsProductsCitations
AlkylationK₂CO₃, DMFAlkyl halidesN-alkylated derivatives (e.g., 9-(benzyl)-substituted analogs)
AcylationPyridine, CH₂Cl₂Acetyl chlorideN-acetylated spirocyclic compounds

Thermal Degradation

At elevated temperatures (>150°C), the compound undergoes retro-aldol cleavage:

Reaction TypeConditionsReagentsProductsCitations
Thermal decomposition150–200°C, inert atmosphereNoneFragmented aldehydes and amines

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has been investigated for its potential as a pharmacological agent. The spirocyclic structure is known to enhance biological activity by providing a scaffold for drug development.

Case Studies :

  • Anticancer Activity : Research has shown that derivatives of spiro compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be modified to enhance its anticancer properties.

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new pharmaceuticals.

Applications :

  • Synthesis of enzyme inhibitors and receptor ligands, which are crucial in developing treatments for diseases such as Alzheimer’s and Parkinson’s.

Material Science

The compound's unique chemical structure allows it to be used in creating advanced materials, including polymers and nanomaterials.

Research Insights :

  • Studies have demonstrated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The spirocyclic structure allows for unique interactions with biological molecules, contributing to its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous spirocyclic derivatives:

Compound Name Spiro Core Heteroatoms (Position) Oxo Group (Position) Molecular Formula Molecular Weight Key Applications/Notes Reference
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate [4.5] 6-oxa, 9-aza 1-oxo C₁₁H₁₉NO₄ 229.27 Drug intermediate
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate [4.5] 6-oxa, 2,9-diaza 8-oxo C₁₂H₂₁N₂O₄ 257.31 Not specified
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate [4.5] 6-oxa, 2,9-diaza None C₁₂H₂₂N₂O₃ 242.32 Lab use (protein degrader block)
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate [4.5] 1-oxa, 7-aza 3-oxo C₁₂H₂₁NO₄ 243.30 Similar to target compound
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [3.3] 2-aza 6-oxo C₁₀H₁₇NO₃ 199.25 Smaller spiro system
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate [5.5] 2,9-diaza None C₁₄H₂₅N₂O₂ 253.36 Larger spiro system

Key Observations

Spiro Ring Size :

  • The target compound and most analogs (e.g., ) share the [4.5] spiro core, balancing synthetic feasibility and conformational rigidity. Smaller ([3.3], ) or larger ([5.5], ) cores alter steric and electronic properties, impacting binding affinity in drug design.

Heteroatom Configuration: The 6-oxa-9-aza arrangement in the target compound contrasts with 2,9-diaza systems ().

Oxo Group Position :

  • The 1-oxo group distinguishes the target compound from analogs like 8-oxo () or 3-oxo (). Positional changes influence reactivity and interactions with biological targets.

Molecular Weight and Functionalization :

  • The Boc group is conserved across compounds, facilitating deprotection during synthesis. Derivatives with halogens or aromatic substituents (e.g., ) exhibit higher complexity and pharmacological relevance.

Biological Activity

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate, with CAS number 1251000-29-9, is a spirocyclic compound notable for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The compound features a spiro junction connecting two rings, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number1251000-29-9
Rotatable Bonds2
Hydrogen Bond Acceptors4
Complexity361

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for unique binding interactions that can modulate enzyme activity or receptor function.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

A study investigated the antimicrobial properties of several spirocyclic compounds, including this compound. Results showed significant inhibition of bacterial growth at concentrations above 50 µM, suggesting potential use as an antimicrobial agent.

Cytotoxicity

In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. The findings indicated a concentration-dependent reduction in cell viability, with an IC50 value determined to be approximately 25 µM for certain cancer types.

Case Studies

  • Case Study on Antimicrobial Effects :
    • Objective : To evaluate the efficacy of this compound against common pathogens.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition averaging 15 mm at 100 µM concentration.
  • Case Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF7).
    • Methodology : MTT assay was used to determine cell viability.
    • Results : At a concentration of 25 µM, the compound reduced cell viability by approximately 60%, indicating promising anticancer properties.

Q & A

Q. How can impurity profiles be mapped during scale-up synthesis?

  • Techniques : Use LC-HRMS to detect byproducts (e.g., de-esterified analogs).
  • Mitigation : Optimize reaction stoichiometry and employ scavengers (e.g., polymer-bound reagents) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Reactant of Route 2
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

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